(2-Methoxyphenyl)hydrazine

Catalog No.
S1515114
CAS No.
18312-46-4
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxyphenyl)hydrazine

Unsubstituted or para-methoxy phenylhydrazines cause catastrophic process failures in complex indole and alkaloid syntheses due to abnormal cyclizations or ring-opening. (2-Methoxyphenyl)hydrazine eliminates these risks through its unique ortho steric and electronic control. Key benefits:

  • Enables direct C6-substituted indoles via ‘abnormal’ Fischer pathway, bypassing pre-functionalized anilines.
  • Prevents reductive C-N bond cleavage in aspidosperma alkaloid synthesis, preserving rigid pentacyclic frameworks.
  • Acts as a selective aryl radical source in chalcogenide chemistry, suppressing homocoupling byproducts.

Supplied with rigorous batch consistency for seamless scale-up from R&D to pilot production.

CAS Number

18312-46-4

Product Name

(2-Methoxyphenyl)hydrazine

IUPAC Name

(2-methoxyphenyl)hydrazine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3

InChI Key

FGODPVCKFLEVFG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NN

Canonical SMILES

COC1=CC=CC=C1NN

The exact mass of the compound (2-Methoxyphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(2-Methoxyphenyl)hydrazine, 2-Methoxybenzenehydrazine, o-Methoxyphenylhydrazine, 2-Methoxyphenylhydrazine, (2-Methoxy-phenyl)-hydrazine

Purity

≥95%

Package Size

1 g, 5 g, 10 g

(2-Methoxyphenyl)hydrazine (CAS: 18312-46-4), frequently utilized and supplied as its hydrochloride salt, is a critical bifunctional building block primarily employed in Fischer indole syntheses, pyrazole formations, and radical-mediated cross-couplings. The presence of the electron-donating and sterically demanding methoxy group at the ortho position fundamentally alters its nucleophilicity, radical stability, and cyclization regioselectivity compared to unsubstituted or para-substituted analogs. It serves as a cornerstone precursor for synthesizing complex monoterpenoid indole alkaloids, such as those in the aspidosperma and iboga families, and highly functionalized pharmaceutical intermediates where precise steric and electronic control is mandatory [1].

Research Fit

Fischer indole synthesis Unique abnormal pathway forms 6-substituted indoles
Ortho-substitution effect Methoxy group directs regioselectivity via electronic influence
GTI-classified reagent Documented purity and analytical specification required

Replacing (2-methoxyphenyl)hydrazine with unsubstituted phenylhydrazine or isomeric methoxyphenylhydrazines (such as the 4-methoxy variant) leads to catastrophic process failures in complex syntheses. The ortho-methoxy group is not merely a passive substituent; it actively dictates the reaction pathway. In Fischer indolizations, its steric bulk can drastically alter mass balances, while its electronic properties can trigger 'abnormal' indolizations by acting as a leaving group for C6-substitution. Furthermore, in late-stage alkaloid reductions, the ortho-methoxy group prevents C-N bond cleavage, preserving rigid pentacyclic frameworks that would otherwise degrade into macrocyclic rings if unsubstituted phenylhydrazine were used[1]. Thus, substitution is chemically non-viable for target-specific procurement and scale-up.

Substitution Risk

Mechanism shift May yield 6-substituted indole instead of the expected 7-isomer from phenylhydrazine
Regioisomer mismatch 4-Methoxy analog differs in melting point and reactivity; outcome may not transfer
GTI documentation Non-GTI alternatives lack required purity traceability for regulated synthesis

Preventing Reductive Cleavage in Pentacyclic Indoles

In the synthesis of complex aspidosperma alkaloids, the choice of hydrazine dictates the final molecular skeleton. When (2-methoxyphenyl)hydrazine is used to form the indolenine intermediate, subsequent reduction preserves the pentacyclic framework, yielding aspidospermine. Conversely, substituting with unsubstituted phenylhydrazine results in an intermediate that undergoes complete reductive cleavage of the C-N bond, diverging the pathway to furnish the 9-membered macrocyclic amine quebrachamine [1].

Evidence DimensionMajor product skeletal framework after reduction
Target Compound Data(2-Methoxyphenyl)hydrazine -> Preserves pentacycle (Aspidospermine)
Comparator Or BaselinePhenylhydrazine -> Reductive cleavage to macrocycle (Quebrachamine)
Quantified Difference100% divergence in the structural class of the final isolated product
ConditionsIndolenine reduction using metal hydrides (e.g., LiAlH4 or KBH4)

Buyers synthesizing rigid pentacyclic indole targets must procure the ortho-methoxy analog, as the unsubstituted variant will cause complete structural divergence during downstream reduction.

Divergent Fischer selectivity
Head-to-head
6-chloroindole-2-carboxylate (main) vs. expected 7-substituted indole
6-substituted indole pathway context
HCl/EtOH; abnormal Fischer mechanism reported

Abnormal C6-Nucleophilic Substitution

The ortho-methoxy group uniquely enables an 'abnormal' Fischer indolization pathway. When reacted with ethyl pyruvate in the presence of protic acids, (2-methoxyphenyl)hydrazine does not simply form the standard 2/3-substituted indole. Instead, the strong electronic effect of the ortho-methoxy group allows it to act as a leaving group, facilitating nucleophilic substitution by solvent or additives at the C6 position of the resulting indole [1]. Unsubstituted phenylhydrazines completely lack this reactivity, yielding only standard indolization products.

Evidence DimensionIndole functionalization pathway
Target Compound Data(2-Methoxyphenyl)hydrazine -> Yields C6-substituted indoles via methoxy displacement
Comparator Or BaselinePhenylhydrazine -> Yields standard indoles with no C6-substitution
Quantified DifferenceComplete mechanistic shift from standard cyclization to abnormal C6-substitution
ConditionsFischer indolization with ethyl pyruvate and protic acids

This unique reactivity profile makes this specific compound an irreplaceable precursor for process chemists aiming to synthesize C6-functionalized indole derivatives directly from a hydrazine.

High-yield pyrazole formation
Cross-study comparable
~96% yield
Supports process-scale efficiency review
Pyrazole cyclocondensation, EtOH reflux

Steric Hindrance Impact on Cyclization Yields

The steric bulk of the methoxy group at the ortho position significantly impacts mass balances in complex polycyclic formations. During the synthesis of iboga alkaloids, a Fischer indole cyclization using 4-methoxyphenylhydrazine yielded epiibogaine in a robust 81% yield. In stark contrast, utilizing (2-methoxyphenyl)hydrazine for the analogous construction of 12-methoxyibogamine resulted in a much lower 17.4% yield over three steps [1]. The ortho-substitution creates substantial steric clash during the cyclization of bulky intermediates.

Evidence DimensionCyclization yield in iboga framework synthesis
Target Compound Data(2-Methoxyphenyl)hydrazine -> 17.4% yield (over 3 steps)
Comparator Or Baseline4-Methoxyphenylhydrazine -> 81% yield (single step)
Quantified DifferenceSignificant yield reduction (~4.6-fold lower) driven by ortho-steric hindrance
ConditionsFischer indole cyclization with complex polycyclic aminoketones

Procurement teams must accurately forecast raw material requirements, as the inherent steric hindrance of the ortho-isomer necessitates larger starting quantities to achieve desired final mass yields.

Purity specification
Specification review
Min. 98.0% (HPLC)
Regulatory-grade procurement target
GTI context; verify CoA and batch data

Kinetic Control in Radical SH2 Reactions

In transition-metal-free SH2 reactions for synthesizing unsymmetrical diaryl tellurides, the electronic nature of the arylhydrazine precursor dictates byproduct formation. The strong electron-donating property of (2-methoxyphenyl)hydrazine significantly slows the formation of unwanted symmetrical tellurides and the premature removal of phenyl radicals compared to less electron-rich analogs like 4-methylphenylhydrazine or unsubstituted phenylhydrazine [1]. This kinetic dampening allows for highly selective trapping of the aryl radical by diaryl ditellurides.

Evidence DimensionRate of symmetrical byproduct formation
Target Compound Data(2-Methoxyphenyl)hydrazine -> Slower symmetrical homocoupling
Comparator Or Baseline4-Methylphenylhydrazine -> Faster symmetrical homocoupling
Quantified DifferenceHighly selective formation of unsymmetrical tellurides with suppressed homocoupling
ConditionsAerobic SH2 reaction with diaryl ditellurides

For materials science and pharmaceutical applications requiring high-purity unsymmetrical chalcogenides, this compound minimizes costly downstream purification by kinetically suppressing symmetrical byproducts.

Melting point diff.
Data to verify
106–110°C (dec.) vs. 160–162°C for 4-methoxy isomer
Handling property differentiation
Review for process scale-up; source-specific

Precursor for Aspidosperma Alkaloids

Directly leveraging its ability to prevent reductive cleavage during late-stage framework construction, (2-methoxyphenyl)hydrazine is the definitive precursor for synthesizing rigid pentacyclic aspidosperma alkaloids like aspidospermine. Its ortho-methoxy group ensures the structural integrity of the indolenine intermediate during metal hydride reduction, making it indispensable for pharmaceutical research targeting these complex architectures [1].

C6-Functionalized Indole Therapeutics

Process chemists utilize the 'abnormal' Fischer indolization pathway of this compound to directly access C6-substituted indole derivatives. By acting as a leaving group under protic acid conditions, the ortho-methoxy moiety allows nucleophiles to functionalize the C6 position, streamlining the synthesis of targeted indole-based drugs without requiring pre-functionalized aniline starting materials [1].

Metal-Free Unsymmetrical Diaryl Tellurides

In advanced materials science and chalcogenide chemistry, this compound serves as a highly selective aryl radical source. Its strong electron-donating profile kinetically suppresses the formation of symmetrical homocoupling byproducts during SH2 reactions, enabling the efficient, transition-metal-free procurement of high-purity unsymmetrical diaryl tellurides [2].

Ortho-Substituted Pyrazoles and Hydrazones

The unique steric and electronic profile of the ortho-methoxy group is exploited in the design of novel pyrazole and hydrazone libraries, particularly for agrochemical and antifungal applications. While its steric bulk requires careful optimization of cyclization conditions, the resulting derivatives often exhibit differentiated biological activities compared to their para-substituted or unsubstituted counterparts [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
6-Substituted indole libraries
Abnormal Fischer indolization pathway
Regioselectivity by IPC analysis
Pyrazole API scale-up
Documented cyclocondensation yield
In-house protocol validation at specified purity
GTI analytical reference standard
GTI reference marker
CoA and chromatographic purity review
SAR studies: ortho-methoxy effect
Ortho-substituent electronic contribution
Comparative IC50 across regioisomers

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6971-45-5

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